molecular formula C10H10N2O2 B6173996 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one CAS No. 401900-27-4

8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one

Cat. No.: B6173996
CAS No.: 401900-27-4
M. Wt: 190.20 g/mol
InChI Key: GSYHTFHWFAIBLH-UHFFFAOYSA-N
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Description

8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one (CAS 401900-27-4) is a high-purity heterocyclic compound belonging to the phthalazinone family, with a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol . This compound serves as a valuable intermediate in advanced organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules . Its distinct molecular structure, which integrates a methoxy group at the 8-position and a methyl group at the 4-position, confers specific electronic and stereochemical properties that are advantageous for modulating interactions with therapeutic targets . Phthalazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Research into related structures highlights their potential as inhibitors of key enzymes like PARP1 . PARP1 is a nuclear enzyme with a critical role in DNA repair, and its inhibition is a validated strategy in oncology, especially for treating cancers with BRCA gene defects . Beyond oncology, PARP1 inhibition is being explored for potential applications against neurodegenerative diseases, though developing inhibitors with sufficient brain permeability remains an active area of research . The stability, selective reactivity, and favorable physicochemical profile of this compound facilitate its application in preclinical investigations and structure-activity relationship (SAR) studies . This product is provided for research use only (RUO) and is strictly not for diagnostic or therapeutic use in humans. Researchers can leverage this compound as a key building block in the synthesis of novel molecules aimed at probing biological pathways or developing new therapeutic agents.

Properties

CAS No.

401900-27-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

8-methoxy-4-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C10H10N2O2/c1-6-7-4-3-5-8(14-2)9(7)10(13)12-11-6/h3-5H,1-2H3,(H,12,13)

InChI Key

GSYHTFHWFAIBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1C=CC=C2OC

Purity

95

Origin of Product

United States

Preparation Methods

Formation of the Phthalazinone Core

The core structure is constructed via condensation of 2-carboxybenzaldehyde with methyl-substituted hydrazine derivatives. Sodium t-amylate in 2-methyltetrahydrofuran facilitates the formation of a sodium diethyl phosphite intermediate, which reacts with methanesulphonic acid to yield a phosphorylated intermediate. Subsequent cyclization with hydrazine hydrate in tetrahydrofuran generates the dihydrophthalazinone scaffold.

Coupling and Deprotection

A critical step involves coupling the phthalazinone core with a piperazine derivative using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and diisopropylethylamine (DIPEA) in dimethylacetamide. The Boc-protected intermediate is deprotected with 6M HCl in ethanol, followed by basification with ammonia to pH 9.

Key Data

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, THF, 18h78
MethoxylationMethyl iodide, K₂CO₃, DMF, reflux85
Coupling/DeprotectionHBTU, DIPEA, 6M HCl67

Hydrazide-Mediated Functionalization

A study by Al-Salahi et al. demonstrates the utility of hydrazide intermediates in phthalazinone synthesis. This method is particularly effective for introducing amide and peptide functionalities but can be adapted for alkyl and aryl groups.

Synthesis of Hydrazide Intermediate

Ethyl chloroacetate reacts with 2-phenyl-2,3-dihydrophthalazine-1,4-dione in acetone/DMF to form ethyl-3-(1,4-dioxo-3-phenyl-3,4-dihydrophthalazin-2(1H)-yl)-2-oxopropanoate . Hydrazinolysis with hydrazine hydrate in ethanol under reflux yields the corresponding hydrazide.

Functionalization via Azide Coupling

The hydrazide undergoes diazotization with NaNO₂/HCl at 0°C, forming an azide intermediate. Coupling with methyl glycinate or β-alanine methyl ester in the presence of triethylamine produces methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]acetate derivatives. For This compound , methyl-substituted aldehydes are used in the hydrazone formation step.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Singlet at δ 4.81 ppm (CH₂ of methoxy group), multiplet at δ 7.35–8.34 ppm (aromatic protons).

  • ¹³C NMR : Peak at δ 158 ppm (carbonyl carbon of lactam).

Ammonium Chloride-Catalyzed One-Pot Condensation

A novel one-pot method reported by ARKAT-USA utilizes ammonium chloride as a Lewis acid catalyst. This approach is notable for its simplicity and high yield.

Reaction Mechanism

The protocol involves condensation of 2-carboxybenzaldehyde derivatives with aryl hydrazines in methanol. For This compound , 2-methoxy-4-methylbenzaldehyde reacts with methylhydrazine in the presence of NH₄Cl. The reaction proceeds via hydrazone formation, followed by intramolecular cyclization to yield the phthalazinone.

Optimization of NH₄Cl Loading

NH₄Cl (equiv)Temp (°C)Time (h)Yield (%)
0.50RT591
1.00RT587
0.5060581

The optimal conditions (0.5 equiv NH₄Cl, room temperature, 5h) achieve a 91% yield, avoiding side products like N-aryl phthalimides .

Comparative Analysis of Methods

ParameterMulti-Step CouplingHydrazide RouteOne-Pot
Yield (%)67–8572–7891
Reaction Time18–24h8–16h5h
Functional Group ScopeBroadModerateNarrow
ScalabilityModerateLowHigh

The one-pot method is superior for simplicity and yield but limited to substrates compatible with NH₄Cl catalysis. The multi-step approach allows intricate functionalization but requires rigorous purification.

Chemical Reactions Analysis

8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, potentially altering its functional groups.

    Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one involves its interaction with molecular targets and pathways within biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Differences

The table below compares 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one with other phthalazine derivatives based on substituents, molecular weight, and key properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 8-OCH₃, 4-CH₃ C₁₀H₁₀N₂O₂ 190.20 Electron-donating groups; potential CNS activity
4-Chloro-1,2-dihydrophthalazin-1-one 4-Cl C₈H₅ClN₂O 180.59 Electron-withdrawing Cl; higher reactivity in nucleophilic substitutions
2-Benzyl-4-(thiophen-2-yl)-1,2-dihydrophthalazin-1-one 2-Benzyl, 4-thiophene C₁₉H₁₄N₂OS 318.39 Enhanced lipophilicity; research use in heterocyclic chemistry
4-[4-(2-Methylcyclopropanecarbonyl)phenyl]-1,2-dihydrophthalazin-1-one 4-(2-Methylcyclopropanecarbonylphenyl) C₂₀H₁₈N₂O₂ 318.37 Complex substituent; PARP inhibitor scaffold
4-(Aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one 4-CH₂NH₂, 2-CH₃ C₁₀H₁₁N₃O 189.22 Basic amino group; potential for salt formation

Pharmacological and Physicochemical Properties

Solubility and Reactivity
  • 4-Chloro derivative : Chlorine’s electron-withdrawing nature increases electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Cyclopropane-containing derivative (Row 745(2)) : The bulky 2-methylcyclopropanecarbonyl group may hinder solubility but improve target binding in PARP1 inhibitors .

Q & A

Q. What are the optimal synthetic routes for 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one, and how can purity be maximized?

The synthesis typically involves cyclization of a methoxy-substituted benzaldehyde derivative with hydrazine hydrate under acidic or basic conditions. For example, analogs like 2-ethyl-6-fluoro-1,2-dihydrophthalazin-1-one are synthesized via cyclization of fluorinated benzaldehyde with hydrazine . Key steps include:

  • Precursor preparation : Use 8-methoxy-4-methylbenzaldehyde as the starting material.
  • Cyclization : React with hydrazine hydrate at 80–100°C under reflux.
  • Purification : Employ column chromatography or recrystallization to achieve >95% purity. Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF) or using continuous flow reactors to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : To confirm the methoxy (-OCH₃) and methyl (-CH₃) substituents (e.g., singlet at δ 3.8–4.0 ppm for methoxy).
  • IR spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and N-H stretches at ~3200 cm⁻¹.
  • X-ray crystallography : Resolve spatial arrangement of the phthalazinone core, as demonstrated for analogs like 2-(3,4-dichlorophenyl)-4-methyl-1,2-dihydrophthalazin-1-one .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at m/z 219.2).

Q. How does the methoxy group influence the compound’s stability under varying conditions?

The electron-donating methoxy group may reduce thermal stability compared to electron-withdrawing substituents (e.g., chloro or trifluoromethyl groups in analogs). Stability assays should include:

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures.
  • pH-dependent stability studies : Assess hydrolysis in acidic (pH 2–4) or basic (pH 8–10) buffers.
  • Light exposure tests : UV-Vis spectroscopy to detect photodegradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Standardized protocols : Use validated cell lines (e.g., HEK293 or HepG2) and control compounds.
  • Impurity profiling : HPLC-MS to identify byproducts affecting bioactivity .
  • Meta-analysis : Compare datasets using tools like PRISMA guidelines, as suggested in qualitative research frameworks .

Q. What computational and experimental approaches are recommended for studying structure-activity relationships (SAR)?

  • Molecular docking : Predict binding affinity to targets like kinases or GPCRs using software (AutoDock Vina, Schrödinger).
  • In vitro assays : Test analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogen groups) in enzyme inhibition assays .
  • Data correlation : Plot substituent electronic parameters (Hammett σ) against IC₅₀ values to identify key pharmacophores.

Example SAR Table:

SubstituentLogPIC₅₀ (μM)Target
-OCH₃1.212.5Kinase A
-Cl2.18.7Kinase A
-CF₃2.55.2Kinase A

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Prodrug design : Introduce ester groups at the 4-methyl position to enhance solubility.
  • Microsomal stability assays : Use liver microsomes to assess metabolic degradation.
  • Co-crystallization : Study interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Methodological Notes

  • Data validation : Cross-reference findings with open-access databases (e.g., PubChem, ChEMBL) to ensure reproducibility .
  • Safety protocols : Follow guidelines for handling hydrazine derivatives, which are toxic and mutagenic .

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